![molecular formula C23H15ClFNO4 B2643715 N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide CAS No. 929452-47-1](/img/structure/B2643715.png)
N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide derivative, which means it contains a benzoyl group (a benzene ring attached to a carbonyl group) and an amide group. The presence of a benzofuran indicates a fused ring system containing a benzene ring and a furan ring. The compound also has methoxy, chlorobenzoyl, and fluorobenzamide substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a benzoyl group, and a fluorobenzamide group .Chemical Reactions Analysis
While specific reactions involving this compound are not available, benzamide derivatives are known to participate in various chemical reactions, including acylation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzamide derivatives generally have moderate to high polarity due to the presence of the amide group .科学的研究の応用
Photochemical Reactions and Synthetic Strategies
The compound’s structure suggests potential for photochemical reactions. Notably, a recent study by Yu et al. demonstrated a metal- and photocatalyst-free, light-induced strategy for chloroarene activation. Under 365 or 410 nm LEDs irradiation, this method enabled the reductive Heck cyclization of indoles, leading to the preparation of polycyclic compounds and functionalization of natural product analogues . This finding highlights the compound’s role in synthetic chemistry.
Ubiquitination Inhibition
N-(4-Chlorobenzoyl)morpholine: , a related compound, serves as a ubiquitination inhibitor. Ubiquitination is a crucial cellular process that tags proteins for degradation. Although limited information exists specifically for N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide , its structural similarity suggests potential in this area as well.
Drug Discovery and Bioactivity
Compounds containing a chlorobenzoyl group and a morpholine ring (similar to our compound) often exhibit diverse bioactivities. Researchers explore such molecules as potential drug candidates. While direct evidence for this specific compound is scarce, its structural features warrant investigation in drug discovery.
Long-Lived Excited States
The long-lived excited state of N-benzoylindoles, including our compound, can be harnessed for C(sp2)–Cl bond activation. This property has implications for synthetic strategies and functionalization reactions. The photochemical reaction tolerates various functional groups, making it versatile in organic synthesis .
Mechanistic Insights
Mechanistic studies involving time-resolved absorption spectroscopy have shed light on the electron transfer processes between the indole substrate and reductants. Understanding these mechanisms enhances our knowledge of the compound’s behavior in chemical reactions .
Indole-Based Materials and Applications
Given its indole core, this compound may find applications in materials science. Indole derivatives have been explored for their luminescent properties, and further investigations could reveal novel materials or sensors .
将来の方向性
特性
IUPAC Name |
N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFNO4/c1-29-18-8-4-6-16-19(26-23(28)15-5-2-3-7-17(15)25)22(30-21(16)18)20(27)13-9-11-14(24)12-10-13/h2-12H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUMFFCQCYPKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2643632.png)

![4-Oxa-7-azaspiro[2.5]octan-8-one](/img/structure/B2643636.png)
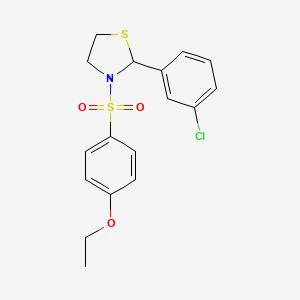
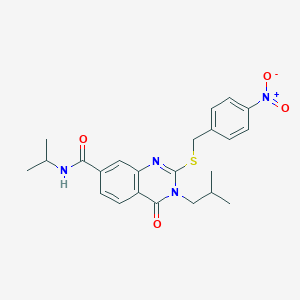
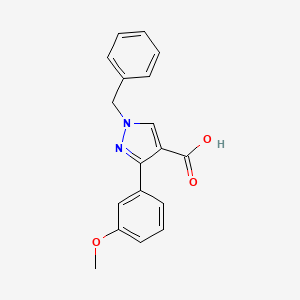
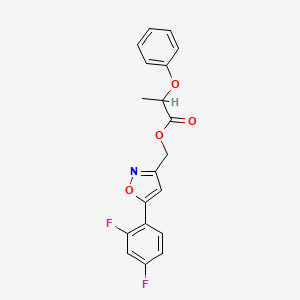
![8-(2-((2,3-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643641.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2643645.png)
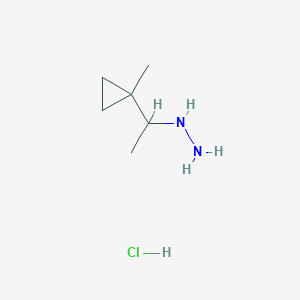
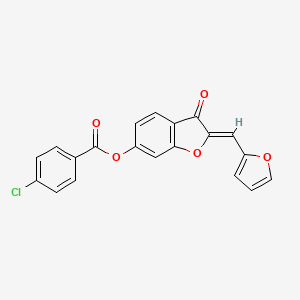
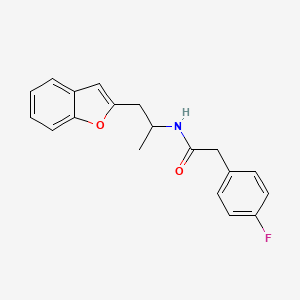
![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2643653.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2643655.png)